molecular formula C9H6O4 B1171869 C.I. Basic red 35 CAS No. 12221-59-9

C.I. Basic red 35

Cat. No.: B1171869
CAS No.: 12221-59-9
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Description

C.I. Basic Red 35 is a cationic dye classified under the Basic Red series, commonly used in textile, paper, and biomedical applications due to its strong coloration and stability. Basic dyes like BR35 typically exhibit high solubility in polar solvents and strong electrostatic interactions with negatively charged substrates, making them effective for adsorption-based wastewater treatment .

Properties

CAS No.

12221-59-9

Molecular Formula

C9H6O4

Synonyms

C.I. Basic red 35

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C.I. Basic Red 35 typically involves the condensation of aromatic amines with aldehydes or ketones, followed by a series of chemical reactions to introduce the desired chromophore. The reaction conditions often include acidic or basic catalysts, elevated temperatures, and controlled pH levels to ensure the formation of the desired dye structure.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale chemical reactors where the raw materials are mixed and subjected to the necessary reaction conditions. The process is carefully monitored to maintain the quality and consistency of the dye. After the synthesis, the dye is purified through filtration, crystallization, and drying processes to obtain the final product in powder or liquid form.

Chemical Reactions Analysis

Types of Reactions

C.I. Basic Red 35 undergoes various chemical reactions, including:

    Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break down the dye into simpler compounds.

    Substitution: The dye can participate in substitution reactions where one or more functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or neutral conditions.

    Reduction: Reducing agents such as sodium borohydride or zinc dust in acidic conditions are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can produce amines or other simpler aromatic compounds.

Scientific Research Applications

C.I. Basic Red 35 has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound for studying dye chemistry and reaction mechanisms.

    Biology: Employed in staining techniques for visualizing cellular structures and components.

    Medicine: Investigated for potential therapeutic applications, such as targeting specific cellular pathways.

    Industry: Widely used in the textile industry for dyeing synthetic fibers, as well as in the production of inks and coatings.

Mechanism of Action

The mechanism of action of C.I. Basic Red 35 involves its ability to form ionic bonds with negatively charged substrates. The dye molecules interact with the substrate through electrostatic attractions, leading to the formation of stable complexes. This interaction is facilitated by the presence of cationic groups in the dye structure, which enhance its affinity for negatively charged surfaces.

Comparison with Similar Compounds

Structural and Functional Analogues

C.I. Basic Red 46 (BR46)
  • Structure : Azo-based cationic dye with a quaternary ammonium group.
  • Adsorption Properties: Capacity: Adsorption capacity on carbon-silica (C/SiO₂) composites increases from 41.90 mg/g (293 K) to 176.10 mg/g (333 K), demonstrating temperature-dependent efficiency . Isotherm Model: Best fit to the Langmuir model, indicating monolayer adsorption on homogeneous surfaces . Kinetics: Follows pseudo-second-order kinetics, with external diffusion as the rate-limiting step . Surface Interactions: Electrostatic attraction dominates, but hydrogen bonding and hydrophobic interactions also contribute, especially in the presence of surfactants like SDS and TX100 .
C.I. Acid Red 14 (AR14)
  • Structure : Anionic azo dye with sulfonic acid groups.
  • Adsorption Properties :
    • Soil Adsorption : Fits the Freundlich model (heterogeneous adsorption), with equilibrium adsorption intensity varying by soil type: DG06 > GSE17201 > GSE17200 .
    • Environmental Impact : Inhibits soil enzyme activity (e.g., sucrase) and reduces crop germination (EC₅₀: 6.23–8.41 g/L for wheat and rice) .
    • Biodegradation : Poor mineralization under anaerobic conditions (≤43.7% TOC removal) but improves with added carbon sources (up to 93.8% COD removal in aerobic systems) .
C.I. Solvent Red 35
  • Structure : Chromium naphthalenesulfonate rhodamine complex.
  • Applications : High fluorescence intensity makes it suitable for biomedical imaging and molecular tracking .
  • Stability : Superior thermal and chemical resistance compared to cationic dyes like BR44.

Comparative Data Table

Property C.I. Basic Red 35 (Inferred) C.I. Basic Red 46 C.I. Acid Red 14 C.I. Solvent Red 35
Dye Class Cationic (Basic) Cationic (Basic) Anionic (Acid) Solvent
Primary Applications Textiles, biomedical Textile wastewater Soil/water pollutant Fluorescent labeling
Adsorption Capacity Moderate (estimated) 41.90–176.10 mg/g 2.5–5.8 mg/g (soil) N/A
Adsorption Model Likely Langmuir Langmuir Freundlich N/A
Kinetics Pseudo-second-order (likely) Pseudo-second-order Pseudo-second-order N/A
Environmental Impact Moderate toxicity Surfactant-dependent High phytotoxicity Low ecotoxicity
Thermal Stability High Stable up to 333 K Degrades above 373 K High (resists >400 K)

Key Research Findings

  • BR46 vs. AR14: BR46’s adsorption is highly temperature-sensitive, whereas AR14’s adsorption is pH- and salt-dependent . BR46 removal is enhanced by non-ionic surfactants (TX100), while anionic surfactants (SDS) improve AR14 retention in soils .
  • Biodegradation :
    • Basic dyes (e.g., BR46) are less biodegradable than anionic dyes like AR14, requiring advanced oxidation or adsorption for treatment .
  • Material Design :
    • Carbon-silica composites are effective for cationic dyes (BR46: 176.10 mg/g), while biochar-modified materials better suit anionic dyes (AR14: 5.8 mg/g) .

Q & A

Q. What are the key spectroscopic characteristics of C.I. Basic Red 35 for identification and purity assessment?

Methodological Answer:

  • Use UV-Vis spectroscopy to analyze absorption maxima (e.g., λₘₐₓ in aqueous solutions) and compare with literature values.
  • Perform FTIR spectroscopy to identify functional groups (e.g., aromatic C-H stretching, N-H bending) .
  • Validate purity via HPLC with a reverse-phase column and mobile phase optimization (e.g., acetonitrile/water gradients). Document protocols to ensure reproducibility .

Q. How can researchers optimize the synthesis of this compound to minimize by-products?

Methodological Answer:

  • Design a factorial experiment varying reaction parameters (temperature, pH, stoichiometry).
  • Monitor reaction progress via thin-layer chromatography (TLC) and characterize products using mass spectrometry (MS) .
  • Apply statistical analysis (e.g., ANOVA) to identify significant variables affecting yield .

Q. What experimental approaches assess the stability of this compound under varying environmental conditions?

Methodological Answer:

  • Conduct accelerated stability studies under controlled pH (1–13), temperature (25–80°C), and light exposure.
  • Quantify degradation using spectrophotometric absorbance decay rates and validate via LC-MS for breakdown products .

Advanced Research Questions

Q. What mechanistic insights explain the adsorption kinetics of this compound onto cellulose-based substrates?

Methodological Answer:

  • Employ Langmuir and Freundlich isotherm models to analyze equilibrium data.
  • Use atomic force microscopy (AFM) to study surface interactions and molecular dynamics simulations to predict binding energies .
  • Address contradictions in literature by replicating prior studies with standardized protocols .

Q. How do conflicting data on the photocatalytic degradation pathways of this compound arise, and what methodologies resolve these discrepancies?

Methodological Answer:

  • Perform meta-analysis of existing studies to identify variables affecting outcomes (e.g., catalyst type, light intensity).
  • Conduct controlled comparative experiments using identical reaction conditions and advanced analytical techniques (e.g., electron paramagnetic resonance (EPR) to detect reactive oxygen species) .
  • Apply the FINER framework to evaluate feasibility and novelty of proposed mechanisms .

Q. What computational strategies model the electronic structure and reactivity of this compound in aqueous environments?

Methodological Answer:

  • Use density functional theory (DFT) to calculate HOMO-LUMO gaps and redox potentials.
  • Validate models with experimental cyclic voltammetry data.
  • Address uncertainties by comparing results across multiple software packages (e.g., Gaussian, ORCA) .

Methodological Frameworks for Addressing Contradictions

  • Data Reconciliation : Systematically compare experimental conditions (e.g., solvent polarity, ionic strength) across studies to identify confounding factors .
  • Reproducibility Checks : Follow transparent protocols (e.g., detailed Supplementary Information) as per guidelines in .
  • Ethical Data Interpretation : Explicitly report limitations and alternative hypotheses, as emphasized in and .

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